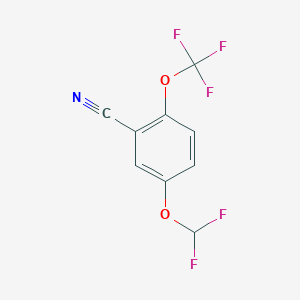
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H4F5NO2 and a molecular weight of 253.13 g/mol This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core
Vorbereitungsmethoden
The synthesis of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of fluorinated aromatic compounds. . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a strong Lewis acid. The pathways involved in its action depend on the specific application, whether in catalysis, material science, or biological systems.
Vergleich Mit ähnlichen Verbindungen
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:
4-Trifluoromethoxybenzonitrile: Similar in structure but with only one trifluoromethoxy group, making it less electron-withdrawing.
2,4-Difluorobenzonitrile: Contains two fluorine atoms on the aromatic ring, offering different reactivity and properties.
3,5-Difluorobenzonitrile: Another fluorinated benzonitrile with distinct substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethoxy groups, which impart unique electronic properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-2-7(5(3-6)4-15)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPNNDPZFSOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















